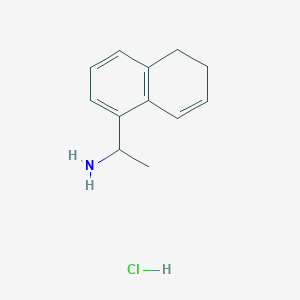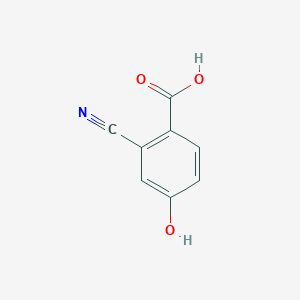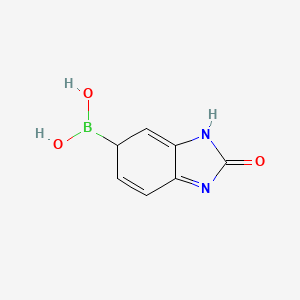
(2-Oxo-3,5-dihydrobenzimidazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxo-3,5-dihydrobenzimidazol-5-yl)boronic acid is a boronic acid derivative of benzimidazole. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the boronic acid and benzimidazole moieties in its structure allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-3,5-dihydrobenzimidazol-5-yl)boronic acid typically involves the reaction of benzimidazole derivatives with boronic acid reagents. One common method is the palladium-catalyzed coupling reaction, where a benzimidazole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or dimethylformamide (DMF) and a temperature range of 80-120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
(2-Oxo-3,5-dihydrobenzimidazol-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced benzimidazole derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
科学的研究の応用
(2-Oxo-3,5-dihydrobenzimidazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Oxo-3,5-dihydrobenzimidazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the enzyme’s function, leading to various biological effects. The benzimidazole moiety can also interact with DNA and proteins, further contributing to its biological activity.
類似化合物との比較
(2-Oxo-3,5-dihydrobenzimidazol-5-yl)boronic acid can be compared with other boronic acid derivatives and benzimidazole compounds:
Similar Compounds:
Uniqueness
The combination of the boronic acid and benzimidazole moieties in this compound provides unique chemical properties that are not present in simpler boronic acids or benzimidazole derivatives. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H7BN2O3 |
|---|---|
分子量 |
177.96 g/mol |
IUPAC名 |
(2-oxo-3,5-dihydrobenzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-7-9-5-2-1-4(8(12)13)3-6(5)10-7/h1-4,12-13H,(H,10,11) |
InChIキー |
VBLGWNVRJDOZEG-UHFFFAOYSA-N |
正規SMILES |
B(C1C=CC2=NC(=O)NC2=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


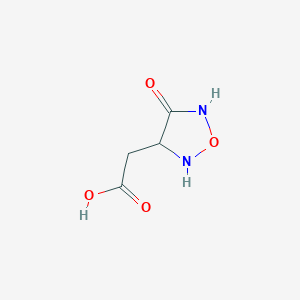
![3-[4-[[[(2-Chlorophenyl)amino]carbonyl]amino]-1H-pyrazol-1-yl]-N-[1-(3-pyrrolidinyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12331016.png)

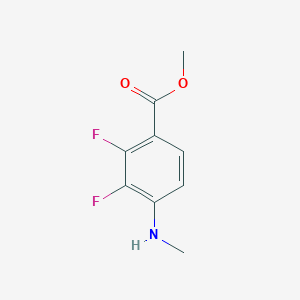
![Carbamic acid, N-[(5-bromo-1,2-dihydro-1-methyl-2-oxo-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12331037.png)
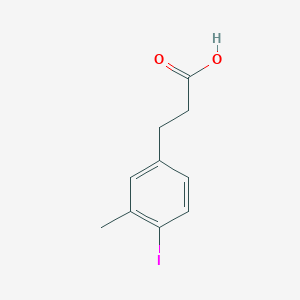
![Methyl 4-hydroxy-2-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B12331052.png)

![Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate](/img/structure/B12331061.png)
![7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12331078.png)
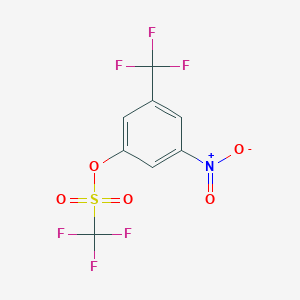
![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)
